TPSA Comparison: 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine HCl vs. Unsubstituted 5-Oxaspiro[3.4]octan-1-amine vs. All-Carbon Spiro[3.4]octan-1-amine HCl
The target compound possesses a computed Topological Polar Surface Area (TPSA) of 44.5 Ų, which is 9.2 Ų (26.1%) higher than the 35.3 Ų of the unsubstituted 5-oxaspiro[3.4]octan-1-amine (free base, CAS 1824254-30-9) and 18.5 Ų (71.2%) higher than the 26 Ų of the all-carbon spiro[3.4]octan-1-amine hydrochloride (CAS 1378527-98-0) [1][2][3]. The ethoxy oxygen and the oxetane ring oxygen together contribute two additional hydrogen-bond acceptor sites absent in the all-carbon analog, directly increasing TPSA. This magnitude of TPSA difference is sufficient to influence rank-ordering in permeability-based screening cascades, where TPSA values below 60 Ų are generally associated with favorable passive oral absorption but values below 40 Ų correlate with higher blood-brain barrier penetration [4].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 44.5 Ų (computed by Cactvs 3.4.8.18 / PubChem) |
| Comparator Or Baseline | 5-Oxaspiro[3.4]octan-1-amine: 35.3 Ų; Spiro[3.4]octan-1-amine HCl: 26 Ų |
| Quantified Difference | +9.2 Ų (+26.1%) vs. oxa-spiro parent; +18.5 Ų (+71.2%) vs. all-carbon analog |
| Conditions | Computed values from PubChem (Cactvs 3.4.8.18 engine, PubChem 2024–2025 release) |
Why This Matters
A TPSA increase of 9–18 Ų enables medicinal chemists to tune passive permeability without changing the core spirocyclic scaffold, providing procurement-level differentiation when selecting building blocks for parallel library synthesis targeting specific permeability windows.
- [1] PubChem CID 75437820: 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride, Computed Properties section, TPSA 44.5 Ų. View Source
- [2] PubChem CID 121605194: 5-Oxaspiro[3.4]octan-1-amine, Computed Properties section, TPSA 35.3 Ų. View Source
- [3] PubChem CID 71744110: Spiro[3.4]octan-1-amine hydrochloride, Computed Properties section, TPSA 26 Ų. View Source
- [4] Pajouhesh, H. & Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541–553. (CNS drug TPSA reference range contextualization). View Source
